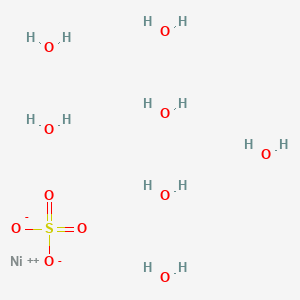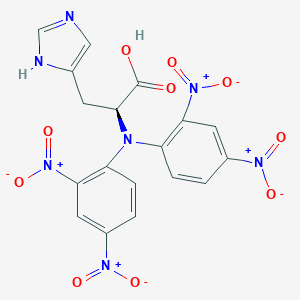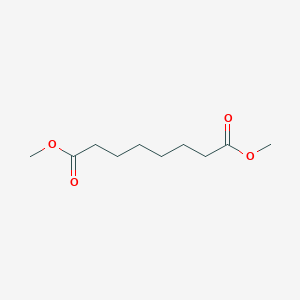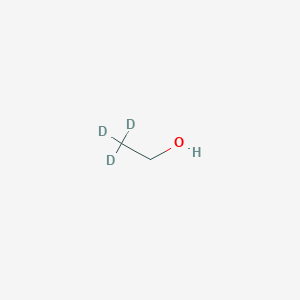
Ácido 5-etil-isoxazol-4-carboxílico
Descripción general
Descripción
5-Ethyl-isoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are of significant interest due to their wide range of biological activities and therapeutic potential .
Aplicaciones Científicas De Investigación
5-Ethyl-isoxazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases
Industry: The compound is used in the development of new materials and as a precursor in chemical manufacturing
Mecanismo De Acción
Target of Action
Isoxazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . These activities suggest that isoxazole compounds may interact with a variety of biological targets, potentially including enzymes, receptors, and other proteins involved in cellular signaling pathways.
Mode of Action
For example, some isoxazole compounds act as inhibitors, blocking the activity of their target proteins . Others may act as agonists or antagonists, modulating the activity of receptors . The specific interactions between 5-Ethyl-isoxazole-4-carboxylic acid and its targets would likely depend on the chemical structure of the compound and the nature of the target protein.
Biochemical Pathways
Given the broad range of biological activities exhibited by isoxazole derivatives, it is likely that these compounds could influence multiple biochemical pathways . For instance, they might affect pathways involved in inflammation, cancer progression, or microbial growth .
Result of Action
Based on the known biological activities of isoxazole derivatives, it is likely that this compound could have a variety of effects at the molecular and cellular levels . For example, it might inhibit the activity of certain enzymes, modulate the signaling of cellular receptors, or interfere with the growth and proliferation of cells .
Análisis Bioquímico
Biochemical Properties
Isoxazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some isoxazole derivatives have been found to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression .
Cellular Effects
Isoxazole derivatives have been reported to exhibit cytotoxic effects on leukemia HL-60 cells
Molecular Mechanism
Isoxazole derivatives are known to undergo (3 + 2) cycloaddition reactions . This reaction involves the formation of a five-membered ring, which is a key feature of isoxazole compounds .
Metabolic Pathways
Isoxazole derivatives are known to be involved in various biological activities, suggesting that they may interact with multiple metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Ethyl-isoxazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions are typically carried out under mild conditions and can be catalyzed by metal catalysts such as copper (I) or ruthenium (II) .
Industrial Production Methods
Industrial production of 5-Ethyl-isoxazole-4-carboxylic acid often employs eco-friendly synthetic strategies to minimize waste and reduce costs. Metal-free synthetic routes have been developed to address the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-isoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but typically involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce carboxylic acids, while reduction reactions can yield alcohols or amines .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Ethyl-isoxazole-4-carboxylic acid include other isoxazole derivatives such as:
- 5-Methyl-isoxazole-4-carboxylic acid
- 3-Phenyl-isoxazole-4-carboxylic acid
- 5-Chloro-isoxazole-4-carboxylic acid
Uniqueness
5-Ethyl-isoxazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the 5-position can affect the compound’s interaction with molecular targets and its overall stability .
Propiedades
IUPAC Name |
5-ethyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-5-4(6(8)9)3-7-10-5/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUUMRJFLRVBOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564025 | |
| Record name | 5-Ethyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134541-03-0 | |
| Record name | 5-Ethyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Ethyl-4-isoxazolecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-fluoropropyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B158610.png)


![diethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B158618.png)


![1,2-dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum(2+);trifluoromethanesulfonate](/img/structure/B158623.png)
![3,5-Dimethylbenzo[b]thiophene](/img/structure/B158624.png)





